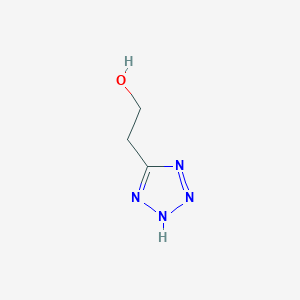

2-(2H-tetrazol-5-yl)ethanol

説明

“2-(2H-tetrazol-5-yl)ethanol” is a chemical compound with the molecular formula C3H6N4O . It is used in various industrial and scientific research applications .

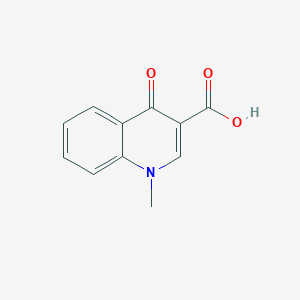

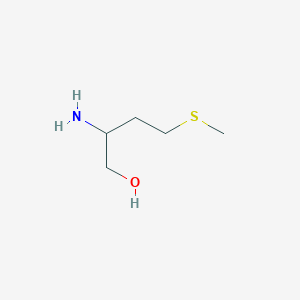

Molecular Structure Analysis

The molecular structure of “2-(2H-tetrazol-5-yl)ethanol” consists of a tetrazole ring attached to an ethanol group . The average mass of the molecule is 114.106 Da .科学的研究の応用

Proteomics Research

2-(2H-Tetrazol-5-yl)ethanol is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .

Chemical Synthesis

This compound can be used in the synthesis of other complex molecules . Its unique structure makes it a valuable building block in the creation of new chemical entities for research and pharmaceutical development .

Anti-inflammatory Activity

There is some evidence to suggest that N-substituted tetrazoles, a family of compounds that includes 2-(2H-tetrazol-5-yl)ethanol, may have anti-inflammatory activity . This could make it a potential candidate for the development of new anti-inflammatory drugs .

Hypertension Treatment

Compounds similar to 2-(2H-tetrazol-5-yl)ethanol, specifically those in the sartans family, have been used in the treatment of hypertension . Given its structural similarity, this compound could potentially be used in the development of new antihypertensive drugs .

Bacterial Infection Research

Research has shown a close relation between chronic infection (viruses and bacteria) and hypertension . As such, 2-(2H-tetrazol-5-yl)ethanol, due to its potential use in hypertension treatment, could also be used in researching the link between bacterial infections and hypertension .

Safety and Hazards

作用機序

Target of Action

Tetrazole derivatives have been known to interact with various biological targets such asVascular Adhesion Protein-1 (VAP-1) . VAP-1 is an enzyme that degrades primary amines to aldehydes, forming hydrogen peroxide and ammonia .

Mode of Action

It’s worth noting that tetrazole derivatives can act assubstrate inhibitors . They can be converted to an aldehyde derivative, but this reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .

Biochemical Pathways

The interaction of tetrazole derivatives with vap-1 suggests potential involvement inamine degradation pathways .

Pharmacokinetics

The compound has amolecular weight of 114.11 , which could influence its bioavailability and distribution.

Result of Action

Some tetrazole derivatives have showncytotoxic activity against certain cell lines .

Action Environment

The action of 2-(2H-tetrazol-5-yl)ethanol can be influenced by various environmental factors. For instance, the compound has a boiling point of 359.9°C , suggesting that it is stable under normal physiological conditions.

特性

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKDTPAQOXWHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301236 | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-tetrazol-5-yl)ethanol | |

CAS RN |

17587-08-5 | |

| Record name | 17587-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)